6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate
Description
The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate features a pyran-4-one core substituted at position 6 with a [(4-methylpyrimidin-2-yl)sulfanyl]methyl group and at position 3 with a (2E)-3-(benzodioxol-5-yl)propenoate ester. The pyrimidine-thioether linkage may enhance hydrophobic interactions or redox activity .
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6S/c1-13-6-7-22-21(23-13)30-11-15-9-16(24)19(10-26-15)29-20(25)5-3-14-2-4-17-18(8-14)28-12-27-17/h2-10H,11-12H2,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLYYRJFGIXPQF-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural and functional differences between the target compound and its analogs:
Substituent-Driven Functional Differences
- Benzodioxol vs. Nitrobenzoate (Target vs. ): The benzodioxol group in the target compound enhances lipophilicity and may confer CNS activity due to structural resemblance to catecholamines.
- Thienopyrimidine vs. Pyran-4-one (Target vs. ): The thienopyrimidine core in is planar and aromatic, favoring intercalation or kinase binding. The pyran-4-one core in the target compound offers a ketone for hydrogen bonding and a less rigid scaffold, possibly improving bioavailability .
- α,β-Unsaturated Esters (Target vs. ): Both compounds feature conjugated esters, but the target’s benzodioxol substituent may reduce electrophilicity compared to ’s cyanophenoxy group, altering reactivity in Michael addition or enzyme inhibition .
Pharmacokinetic and Stability Considerations
- The benzodioxol group in the target compound may slow ester hydrolysis compared to the nitrobenzoate in , which is more susceptible to nucleophilic attack.
- The thioether linkage in the target and could facilitate redox-mediated interactions or metabolism, whereas ’s terpenoid thioether might enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
